4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
4-(4-Formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a formyl group at position 4 and a phenyl group at position 1. The sulfonamide group attached to the benzene ring is dimethylated, distinguishing it from related derivatives. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic routes often employ the Vilsmeier-Haack reaction for formylation of pyrazole precursors, as demonstrated in related compounds (e.g., N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide) .
Properties
IUPAC Name |
4-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-8-14(9-11-17)18-15(13-22)12-21(19-18)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIHBWUDZDKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the formyl group and the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group and the sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pyrazole ring can also participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key structural differences and biological activities of analogous compounds:
Key Observations
Sulfonamide Substitution :
- The N,N-dimethyl group in the target compound may enhance lipophilicity compared to the benzenesulfonamide analog (). This modification could influence membrane permeability and bioavailability.
- The benzenesulfonamide derivative () exhibits anti-cancer activity against MCF-7 cells (IC₅₀ = 21.2 mM), suggesting that sulfonamide substituents modulate potency.
Halogenation (e.g., 4-chlorophenyl in ) may improve antibacterial activity but reduces structural similarity to the target compound.
Biological Activity Trends: Pyrazole derivatives with benzimidazole or benzothiazole moieties () show enhanced antibacterial activity (MIC = 62.5 mg/mL against E. coli and S. aureus), highlighting the importance of fused heterocycles. The fluorophenyl-chromenone hybrid () exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C), indicating improved thermal stability due to aromatic stacking .
Synthetic Methods :
- The Vilsmeier-Haack reaction is widely used for formylation (), whereas Suzuki coupling is employed for complex arylations (). These methods impact yield and scalability.
Biological Activity
The compound 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route may include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the formyl group at the 4-position.
- Sulfonamide formation via reaction with sulfonyl chlorides.
This method allows for the efficient production of the desired compound with high purity and yield.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have demonstrated that sulfonamides possess broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, crucial for DNA replication and cell division .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, as indicated by IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer’s disease by increasing acetylcholine levels in the brain. The structure-activity relationship (SAR) analysis suggests that modifications to the sulfonamide group enhance inhibitory potency .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Activity : A study on a series of sulfonamide derivatives revealed that certain substitutions significantly improved antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) showed that derivatives of 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl) exhibited cytotoxic effects with IC50 values indicating potent activity against these cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for synthesizing 4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via Vilsmeier-Haack formylation of N-(4-acetylphenyl)benzenesulfonamide using DMF-POCl₃ reagent. Key steps include:
- Stirring at room temperature for 1 hour to initiate formylation.
- Heating at 70–80°C for 2 hours to complete the reaction, yielding ~85% product .
Optimization involves: - Stoichiometric control of POCl₃ to avoid over-acylation.
- Solvent selection (DMF for solubility and reactivity).
- Monitoring via TLC/HPLC to minimize by-products like unreacted acetyl intermediates .
Advanced: How does the formyl group influence the compound’s reactivity in derivatization reactions, and what methodological considerations are critical?
Answer:
The formyl group enables:
- Nucleophilic additions (e.g., hydrazones, Schiff bases).
- Cyclocondensations with amines or thiosemicarbazides to generate heterocycles.
Methodological considerations: - Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) for imine formation.
- Reaction monitoring : Use HPLC-MS to track intermediates and confirm product purity .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structural integrity?
Answer:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the pyrazole-sulfonamide core (R factor ≤0.056; data-to-parameter ratio ≥16.0) .
- NMR : ¹H/¹³C spectra confirm substituent positions (e.g., formyl proton at δ ~10 ppm, dimethyl sulfonamide at δ ~2.8 ppm) .
- HRMS : Validates molecular weight (e.g., exact mass 367.06036) .
Advanced: How can researchers resolve discrepancies in biological activity data (e.g., IC₅₀ variations across cell lines)?
Answer:
Discrepancies (e.g., IC₅₀ = 21.2 mM in MCF-7 vs. 67.9 mM in RPE-1 cells ) may arise from:
- Cell-specific uptake : Differential expression of transporters or metabolic enzymes.
- Assay standardization : Use uniform MTT protocols (e.g., 24-hour incubation, matched cell densities).
- Orthogonal validation : Confirm activity via apoptosis assays (e.g., Annexin V staining) or target engagement studies (e.g., enzyme inhibition assays) .
Basic: What physicochemical properties govern this compound’s solubility and bioavailability?
Answer:
Key properties include:
- Topological polar surface area (TPSA) : 86.4 Ų, indicating moderate polarity and potential for passive diffusion .
- LogP ~3 : Balances lipophilicity for membrane permeability and aqueous solubility.
- Hydrogen bonding : 1 donor, 5 acceptors; solubility can be enhanced via co-solvents (e.g., DMSO) or salt formation .
Advanced: What strategies improve anticancer selectivity between malignant and normal cells?
Answer:
Approaches include:
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce off-target toxicity (e.g., RPE-1 IC₅₀ improvement ).
- Prodrug design : Mask the sulfonamide as a phosphate ester for tumor-specific activation.
- Targeted delivery : Conjugate with folate or antibody fragments to exploit overexpressed receptors in cancer cells .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the formyl group.
- Solution stability : Assess in PBS/DMSO at 4°C and -20°C; sulfonamide hydrolysis is a key degradation pathway .
Advanced: What computational methods predict the compound’s binding modes to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR : Correlate substituent electronegativity with activity to guide lead optimization .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
- Ventilation : Use fume hoods during synthesis due to POCl₃ toxicity .
- Waste disposal : Neutralize acidic by-products before aqueous disposal (pH 6–8) .
Advanced: How can structure-activity relationships (SAR) guide the development of analogs with enhanced potency?
Answer:
- Pyrazole modifications : Replace the formyl group with acetyl or cyano to alter electron density and binding affinity.
- Sulfonamide substitution : Replace N,N-dimethyl with piperazine to improve solubility and target engagement.
- Biological evaluation : Test analogs against panels of cancer cell lines and kinases to identify selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
